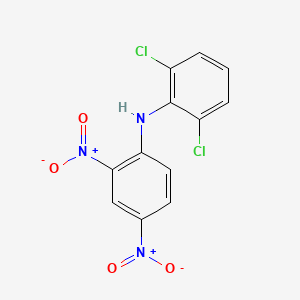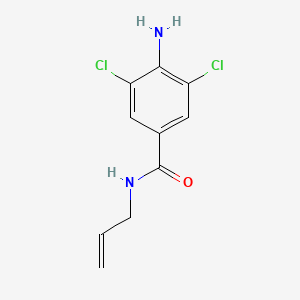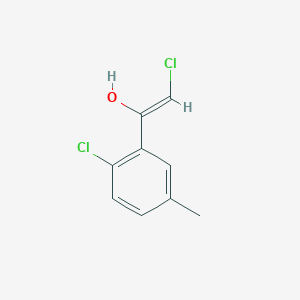![molecular formula C7H7NO B13798547 3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one CAS No. 51991-02-7](/img/structure/B13798547.png)
3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one is a heterocyclic compound with a unique tricyclic structure. It is known for its stability and potential applications in various fields of chemistry and biology. The compound’s structure consists of a nitrogen atom integrated into a tricyclic framework, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one can be achieved through several organic synthesis methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized via a cyclization reaction using suitable starting materials, catalysts, and solvents .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced analogs .
Scientific Research Applications
3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 4-Oxo-3-azatricyclo[4.2.1.0~2,5~]non-7-ene
- 3-Azatricyclo[4.2.1.0~2,5~]non-7-en-4-one
Comparison: Compared to similar compounds, 3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
51991-02-7 |
|---|---|
Molecular Formula |
C7H7NO |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
3-azatricyclo[3.3.0.02,6]oct-7-en-4-one |
InChI |
InChI=1S/C7H7NO/c9-7-5-3-1-2-4(5)6(3)8-7/h1-6H,(H,8,9) |
InChI Key |
WEUAIXMDVLHLGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C3C1C2NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


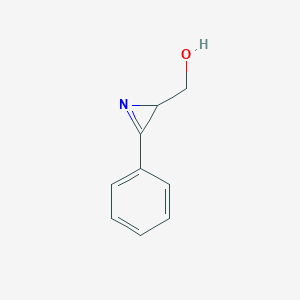

![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl-](/img/structure/B13798481.png)
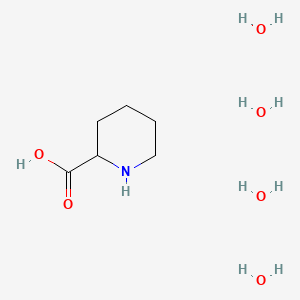

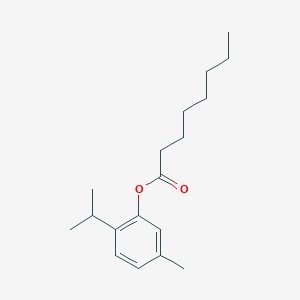
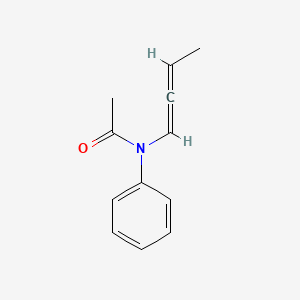
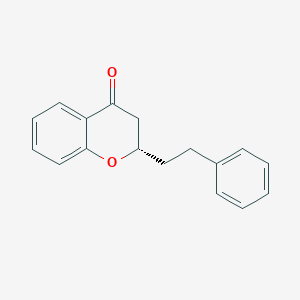
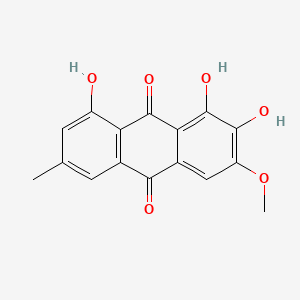
![Oxazolo[4,5-e][2,1]benzisoxazole](/img/structure/B13798523.png)
![3-[[3-(4-Bromophenyl)-3-hydroxy-1-thioxo-2-propenyl]thio]propionic acid ethyl ester](/img/structure/B13798531.png)
